rac-(1R,2R)-1-bromo-2-fluorocyclobutane
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Overview
Description
rac-(1R,2R)-1-bromo-2-fluorocyclobutane is a chiral compound with significant interest in various fields of research and industry. This compound is characterized by the presence of both bromine and fluorine atoms attached to a cyclobutane ring, making it a valuable molecule for studying stereochemistry and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-bromo-2-fluorocyclobutane typically involves the halogenation of cyclobutane derivatives. One common method includes the bromination of 2-fluorocyclobutane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors allows for precise control over reaction parameters, leading to higher selectivity and reduced by-product formation. Additionally, the scalability of these methods ensures consistent production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-1-bromo-2-fluorocyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-fluorocyclobutanol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1-fluorocyclobutene.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form cyclobutane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution at room temperature.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: 2-fluorocyclobutanol
Elimination: 1-fluorocyclobutene
Oxidation: Corresponding ketones
Reduction: Cyclobutane derivatives
Scientific Research Applications
rac-(1R,2R)-1-bromo-2-fluorocyclobutane has diverse applications in scientific research:
Chemistry: Used as a model compound to study stereochemical effects and reaction mechanisms.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-1-bromo-2-fluorocyclobutane involves its interaction with various molecular targets. The presence of both bromine and fluorine atoms allows for unique reactivity patterns, influencing the compound’s behavior in different chemical environments. The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new products. Additionally, the fluorine atom can stabilize reaction intermediates, affecting the overall reaction pathway .
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(Isopropoxycarbonyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-azidocyclohexan-1-ol
- rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-1-bromo-2-fluorocyclobutane is unique due to the simultaneous presence of bromine and fluorine atoms on the cyclobutane ring. This dual halogenation imparts distinct reactivity and stereochemical properties, making it a valuable compound for studying complex reaction mechanisms and developing new synthetic methodologies .
Properties
CAS No. |
2309431-49-8 |
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Molecular Formula |
C4H6BrF |
Molecular Weight |
152.99 g/mol |
IUPAC Name |
(1R,2R)-1-bromo-2-fluorocyclobutane |
InChI |
InChI=1S/C4H6BrF/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
WCOXLGTZIDLICY-QWWZWVQMSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H]1F)Br |
Canonical SMILES |
C1CC(C1F)Br |
Purity |
95 |
Origin of Product |
United States |
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